molecular formula C18H15F3N2O3 B3929835 3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione

Cat. No. B3929835
M. Wt: 364.3 g/mol
InChI Key: SGTPSUPYNIDFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease in animal models.

Mechanism of Action

3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is a prodrug that is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species (ROS) and the depletion of ATP. This, in turn, leads to the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models exhibits similar biochemical and physiological effects to human Parkinson's disease. These include the degeneration of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the depletion of dopamine in the striatum. This compound also induces oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It induces Parkinson's disease in animal models, which allows researchers to study the disease's pathogenesis and potential treatments. This compound-induced Parkinson's disease is also more rapid and consistent than other models, making it a useful tool for drug screening. However, this compound has some limitations. It is a toxic compound that requires careful handling, and its effects on the brain may not fully replicate human Parkinson's disease.

Future Directions

There are several future directions for 3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione research. One direction is to develop new this compound analogs that are less toxic and more selective for dopaminergic neurons. Another direction is to use this compound-induced Parkinson's disease models to study the role of inflammation and oxidative stress in the disease's pathogenesis. Additionally, this compound-induced Parkinson's disease models can be used to test potential disease-modifying treatments, such as neuroprotective agents and stem cell therapies.

Scientific Research Applications

3-[(4-methoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione has been widely used in scientific research to study Parkinson's disease. This compound is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This degeneration is similar to what is observed in Parkinson's disease patients. Therefore, this compound has been used to induce Parkinson's disease in animal models to study the disease's pathogenesis and potential treatments.

properties

IUPAC Name

3-(4-methoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-26-14-7-5-12(6-8-14)22-15-10-16(24)23(17(15)25)13-4-2-3-11(9-13)18(19,20)21/h2-9,15,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTPSUPYNIDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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